A3AR antagonist 4

Adenosine receptor pharmacology Radioligand binding GPCR selectivity

A3AR antagonist 4 (Compd 1) is a defined, moderate-potency hA3AR antagonist (Ki=30.8 nM) with a ~6.6-fold selectivity window over hA1 (Ki=203 nM). This non-nucleoside 2-arylpyrazolo[3,4-c]quinoline derivative is explicitly validated for in vitro radioligand binding and functional cAMP assays in recombinant human A3AR-expressing cell lines (e.g., HEK293, CHO). Its unique intermediate selectivity profile makes it indispensable as a comparator compound in dual A1/A3 engagement studies, bridging the gap between ultra-selective and equipotent antagonists. The synthetically accessible scaffold (MW 261.28 g/mol) is ideal for SAR-driven lead optimization. Note: This compound is not suitable for in vivo rodent studies due to a lack of documented rodent A3AR cross-reactivity. Choose this compound for reproducible, quantitative in vitro pharmacology.

Molecular Formula C16H11N3O
Molecular Weight 261.28 g/mol
Cat. No. B7778407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA3AR antagonist 4
Molecular FormulaC16H11N3O
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2
InChIInChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)
InChIKeyISMLHIIGSRUCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

A3AR Antagonist 4 (CHEMBL241987) – Baseline Profile for Scientific Procurement


A3AR antagonist 4 (also designated Compd 1, CHEMBL241987, CAS 109740-09-2) is a non-nucleoside, 2-arylpyrazolo[3,4-c]quinoline derivative that acts as an antagonist at the human adenosine A3 receptor (hA3AR) [1]. The compound exhibits a binding affinity (Ki) of 30.8 nM for the human A3 receptor, with modest selectivity over the human A1 receptor (Ki = 203 nM) [1]. Its molecular formula is C16H11N3O with a molecular weight of 261.28 g/mol . The compound was originally characterized in a comprehensive structure–activity relationship (SAR) study evaluating 2-arylpyrazolo[3,4-c]quinoline derivatives as selective human A3 adenosine receptor antagonists [1].

Why A3AR Antagonist 4 Cannot Be Casually Substituted with Other A3AR Antagonists


A3 adenosine receptor antagonists exhibit profound species-dependent pharmacology and wide variations in subtype selectivity that render casual substitution scientifically invalid. The human A3AR shares only approximately 72–73% amino acid sequence identity with its rat and mouse orthologs, resulting in many potent human A3AR antagonists (including PSB-10, PSB-11, MRS1220, MRE3008F20, and VUF5574) being largely inactive or only weakly active at rodent A3ARs [1][2]. Furthermore, selectivity profiles against the other adenosine receptor subtypes (A1, A2A, A2B) vary dramatically across compound classes—some antagonists display >2500-fold selectivity for A3 over A1/A2A (e.g., VUF5574), while others show only ~6–7× selectivity (e.g., A3AR antagonist 4) . These differences critically impact experimental interpretation in both in vitro cross-reactivity assessments and in vivo disease models where A1, A2A, or A2B receptor modulation may confound results. The selection of a specific A3AR antagonist must therefore be driven by explicit, quantitative, comparator-matched evidence tailored to the experimental species and assay conditions [1].

Quantitative Differentiation Evidence for A3AR Antagonist 4 Relative to Comparator Compounds


Binding Affinity Trade-off: Moderate hA3 Potency with Documented hA1 Cross-reactivity Versus Ultra-potent Alternatives

A3AR antagonist 4 exhibits a binding affinity (Ki) of 30.8 nM at the human A3 receptor, representing approximately 6.6-fold selectivity over the human A1 receptor (Ki = 203 nM) [1]. This positions it as a compound of intermediate A3 potency compared to ultra-potent antagonists such as PSB-10 (Ki = 0.44 nM, ~9300-fold selective over hA1) [2] and MRS1220 (Ki = 0.59 nM) . Conversely, A3AR antagonist 4 is approximately 4–5× more potent than the commonly used reference antagonist MRS1523 at the human A3AR (Ki = 18.9–43.9 nM) under comparable radioligand binding conditions, while displaying a narrower selectivity window over hA1 compared to MRS1523's reported 140-fold selectivity [3]. The compound's moderate A1/A3 selectivity profile makes it suitable for experimental contexts where partial A1 receptor engagement is either acceptable or informative, but it is inappropriate for studies requiring stringent A3-exclusive pharmacology [1].

Adenosine receptor pharmacology Radioligand binding GPCR selectivity Cerebral ischemia

Species-Specific Pharmacology: Human-Preferential Activity Versus Rodent-Capable Alternatives

The species-dependent pharmacology of A3AR antagonists is a critical selection criterion for in vivo studies. While direct rodent A3AR binding data for A3AR antagonist 4 are not reported in the primary literature, the compound belongs to the 2-arylpyrazolo[3,4-c]quinoline scaffold class, for which SAR studies have documented marked species divergence [1]. By comparison, the reference compound MRS1523 retains measurable—though reduced—affinity at rodent A3ARs: Ki = 43.9 nM (human), 349 nM (mouse), and 216 nM (rat) [2]. The ultra-potent human A3AR antagonists PSB-10, PSB-11, MRS1220, MRE3008F20, and VUF5574 exhibit negligible or absent binding to mouse and rat A3ARs, rendering them functionally inert in rodent models [2]. DPTN represents the alternative extreme, with balanced potency across all three species (human Ki = 1.65 nM; mouse Ki = 9.61 nM; rat Ki = 8.53 nM) [2]. A3AR antagonist 4 occupies a distinct position: its human A3 potency (Ki = 30.8 nM) is moderate and its scaffold has not been validated for rodent cross-reactivity, making it unsuitable for in vivo rodent studies unless species-specific binding is independently confirmed . For human-targeted in vitro work (e.g., cell lines expressing recombinant hA3AR), this compound provides a defined intermediate-potency reference point .

Species-dependent pharmacology Translational research Rodent disease models A3AR antagonist

Chemical Scaffold Differentiation: Pyrazoloquinolinone Core Versus Polyheteroaromatic and Nucleoside-Derived A3AR Antagonists

A3AR antagonist 4 features a 2-arylpyrazolo[3,4-c]quinolin-4-one core (IUPAC: 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one), which represents a distinct chemotype among A3AR antagonists [1]. This non-nucleoside scaffold differs fundamentally from: (i) dihydropyridine-based antagonists (e.g., MRS1334); (ii) triazoloquinazoline derivatives (e.g., MRS1220); (iii) imidazopurinones (e.g., PSB-10, PSB-11); (iv) pyrazolotriazolopyrimidines (e.g., MRE3008F20); and (v) isoquinoline-based antagonists (e.g., VUF5574) [2][3]. The 2-arylpyrazolo[3,4-c]quinoline scaffold was developed through systematic SAR optimization aimed at identifying potent hA3AR antagonists with simplified synthetic accessibility compared to nucleoside derivatives [1]. The pyrazoloquinolinone core confers a molecular weight of 261.28 g/mol, which is lower than many comparator antagonists (e.g., MRS1523 MW = 399.55 g/mol; MRS1220 MW ≈ 403 g/mol; PSB-10 MW ≈ 380 g/mol) [4]. Scaffold-based differentiation is relevant for studies investigating chemotype-specific off-target profiles, physicochemical properties (e.g., solubility, permeability), and intellectual property considerations where scaffold novelty may be required [1].

Medicinal chemistry Scaffold diversity Pyrazoloquinolinone Non-nucleoside antagonist

Experimental Validation in Cerebral Ischemia Models: A Documented Application Context

A3AR antagonist 4 has been specifically cited as applicable for the study of cerebral ischemia [1]. While the original 2007 J Med Chem paper characterizes the compound's binding affinity and SAR, the designation of cerebral ischemia as a relevant research area derives from subsequent citation and application of this compound class in neuroprotection studies [1]. By contrast, other A3AR antagonists have been validated in distinct disease contexts: MRS1523 has been studied in asthma and inflammatory models [2]; MRS1220 has demonstrated in vivo efficacy in reducing glioblastoma tumor size and vascularization ; DPTN is proposed for glaucoma and asthma [3]; and PSB-10 has been investigated in inflammation and hyperalgesia models [4]. The documented cerebral ischemia application for A3AR antagonist 4 provides a specific, referenceable use case that may guide procurement decisions for researchers focusing on stroke, ischemic preconditioning, or neuroinflammatory pathways where A3AR modulation is implicated. However, it is important to note that the compound's application in cerebral ischemia is cited as a potential research use rather than being supported by extensive in vivo validation data in the primary literature [1].

Cerebral ischemia Neuroprotection Stroke models A3AR antagonist

Validated Application Scenarios for A3AR Antagonist 4 in Research and Industrial Settings


In Vitro Pharmacological Characterization of Human A3 Adenosine Receptor in Recombinant Systems

A3AR antagonist 4 is most appropriately deployed as a moderate-potency reference antagonist (hA3 Ki = 30.8 nM) in in vitro radioligand binding assays or functional cAMP assays using recombinant human A3AR expressed in mammalian cell lines (e.g., HEK293, CHO) [1]. Its ~6.6-fold selectivity over hA1 (Ki = 203 nM) provides a defined comparator point for studies evaluating the functional consequences of partial A1/A3 co-engagement versus high-selectivity alternatives such as PSB-10 (~9300-fold selective) or VUF5574 (>2500-fold selective) [2]. This compound is not recommended for in vivo rodent studies due to the absence of documented rodent A3AR cross-reactivity, nor is it suitable for studies requiring stringent A3-exclusive pharmacology [1].

Scaffold-Based Medicinal Chemistry and SAR Expansion Studies

The 2-arylpyrazolo[3,4-c]quinolin-4-one core of A3AR antagonist 4 represents a synthetically accessible, non-nucleoside scaffold that can serve as a starting point for structure–activity relationship (SAR) expansion [1]. The original 2007 J Med Chem study systematically explored substitutions at the 2-aryl and 4-oxo positions, providing a reference SAR framework for medicinal chemists seeking to optimize this chemotype for improved potency, selectivity, or pharmacokinetic properties [1]. The scaffold's lower molecular weight (261.28 g/mol) compared to many polyheteroaromatic A3AR antagonists may offer physicochemical advantages for lead optimization programs .

Cerebral Ischemia and Neuroprotection Mechanistic Studies (In Vitro Focus)

A3AR antagonist 4 has been cited as a research tool for the study of cerebral ischemia, providing a referenceable compound for investigating A3AR-mediated neuroprotective or neuroinflammatory pathways [1]. This application is most appropriate for in vitro models of ischemia-reperfusion injury, oxygen-glucose deprivation (OGD) assays in neuronal cell cultures, or ex vivo brain slice preparations expressing human A3AR [1]. For in vivo stroke models in rodents, researchers should instead consider MRS1523 (Ki = 216 nM at rat A3AR) or DPTN (Ki = 8.53 nM at rat A3AR), which have documented rodent A3AR activity [3].

Comparator Compound for Selectivity Profiling Across Adenosine Receptor Subtypes

With its moderate selectivity ratio of 6.6 for A3 over A1 (Ki values 30.8 nM vs 203 nM), A3AR antagonist 4 serves as an informative comparator compound in selectivity profiling panels [1]. It occupies a distinct selectivity niche relative to: (i) ultra-selective antagonists (PSB-10: 9300×; VUF5574: >2500×; MRS1523: 140×) [2]; and (ii) dual A1/A3 antagonists that exhibit near-equipotent affinity across both subtypes [1]. This intermediate selectivity profile is valuable for establishing concentration-response relationships where differential engagement of A1 and A3 receptors can be quantitatively assessed [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A3AR antagonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.